Bis(trichlorosilyl)methane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(trichlorosilyl)methane can be synthesized through several methods. One common method involves the reaction of bis(trichlorosilyl)dichloromethane or tris(trichlorosilyl)chloromethane with silicon tetrachloride on powdered silicon and copper at elevated temperatures . Another method includes the reaction of tris(trichlorosilyl)chloromethane with hexachlorodisilane and copper at 380°C . Additionally, the reaction of bis(trichlorosilyl)dichloromethane with silicon-copper in a fluid bed reactor at 300°C is also used .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and powdered silicon in the presence of copper as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(trichlorosilyl)methane undergoes various types of chemical reactions, including substitution reactions and reactions with moisture or protic solvents .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve reagents such as silicon tetrachloride and hexachlorodisilane under elevated temperatures.

Reactions with Moisture: this compound reacts rapidly with moisture, leading to the formation of hydrogen chloride.

Major Products Formed: The major products formed from these reactions include various chlorosilane derivatives and hydrogen chloride .

Applications De Recherche Scientifique

Thin Film Deposition

Molecular Layer Deposition (MLD)

BTCSM is utilized in molecular layer deposition to create ultrathin films of silicon oxycarbide (SiOC). This process allows for precise control over film thickness and composition, which is crucial for applications in electronics. Research indicates that films deposited using BTCSM exhibit low dielectric constants, making them suitable for use as spacers in advanced complementary metal-oxide-semiconductor (CMOS) technology .

Atomic Layer Deposition (ALD)

In the field of ALD, BTCSM serves as a precursor for silicon-based dielectrics. Its thermal and plasma-assisted deposition techniques have been studied extensively, revealing that BTCSM can produce high-quality dielectric films essential for semiconductor manufacturing. The films demonstrate excellent conformality and uniformity, which are critical for modern microelectronics .

Synthesis of Silicon-Based Materials

Silicon Oxycarbide Films

BTCSM has been employed to synthesize methylene-bridged silicon oxycarbide films. These films are notable for their thermal stability and low-k properties, making them ideal candidates for integration into electronic devices where minimizing capacitance is essential . The ability to tune the dielectric constant through compositional adjustments enhances their applicability in various electronic components.

Silicon Carbide Precursors

Moreover, BTCSM is involved in the preparation of polycarbosilane and silicon carbide precursors. These materials are vital for producing ceramics with high thermal stability and mechanical strength, which are applicable in aerospace and automotive industries . The synthesis process often utilizes BTCSM in conjunction with other silanes to achieve desired material properties.

Case Study 1: Low-k Dielectric Films for CMOS Technology

A study demonstrated the effectiveness of BTCSM in depositing low-k dielectric films that serve as spacers within advanced CMOS devices. The films exhibited tunable dielectric constants, which significantly improved device performance by reducing parasitic capacitance .

Case Study 2: Methylene-Bridged SiOC Films

Research conducted by Closser et al. highlighted the use of BTCSM in the molecular layer deposition of methylene-bridged SiOC films at room temperature. The resulting films showed a consistent growth rate and excellent thermal stability, indicating their potential for future electronic applications .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- Trichlorosilane (HSiCl3)

- Silicon Tetrachloride (SiCl4)

- Hexachlorodisilane (Si2Cl6)

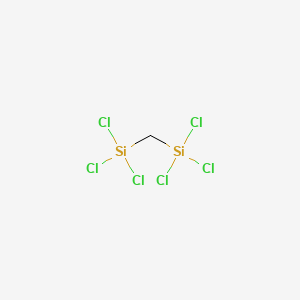

Comparison: Bis(trichlorosilyl)methane is unique due to its structure, which contains two trichlorosilyl groups attached to a central methylene group. This structure imparts high reactivity and makes it a valuable intermediate in the synthesis of other organosilicon compounds . In comparison, trichlorosilane and silicon tetrachloride are simpler molecules with different reactivity profiles .

Propriétés

IUPAC Name |

trichloro(trichlorosilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDDAHLAEXNYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373505 | |

| Record name | Bis(trichlorosilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4142-85-2 | |

| Record name | Bis(trichlorosilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trichlorosilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(trichlorosilyl)methane interact with water during the MLD process to form a SiOC film? What are the advantages of this method?

A1: this compound reacts with water in a two-step process during MLD. First, the this compound molecules adsorb onto the substrate surface, typically a silicon wafer. The chlorine atoms in the molecule react with surface hydroxyl groups, releasing HCl and leaving a surface terminated with Si-OH (silanol) groups. In the second step, water is introduced, reacting with the remaining Si-Cl bonds to form additional silanol groups and releasing more HCl. This leaves a surface again rich in silanol groups, primed for another cycle of this compound deposition. []

Q2: What is the significance of the cross-linked network structure formed in the SiOC films derived from this compound?

A2: Unlike typical MLD films where linear polymer growth is observed, the SiOC films produced using this compound exhibit a unique cross-linked network structure. [] This occurs because the neighboring silanol groups formed during the deposition process tend to condense, forming Si-O-Si bonds and releasing water. [] X-ray photoelectron spectroscopy (XPS) analysis revealed that, on average, two-thirds of the silanol groups undergo this condensation reaction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.